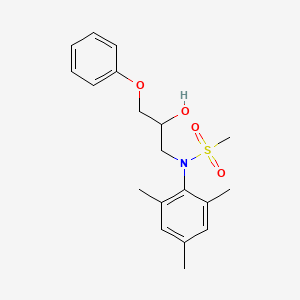
6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-phenylethyl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-phenylethyl)hexanamide is a compound of notable interest in the fields of medicinal chemistry and pharmacology. Its structural complexity, characterized by the inclusion of a morpholinyl group and a quinazoline scaffold, hints at significant biological activity. This compound holds potential for therapeutic applications due to its unique molecular framework, which may interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-phenylethyl)hexanamide typically involves multi-step organic synthesis.
Starting Materials: : The synthesis begins with readily available precursors such as 6-chloro-4-morpholinylquinazoline and 2-phenylethylamine.
Initial Reaction: : The initial step involves the condensation of 6-chloro-4-morpholinylquinazoline with a suitable thioamide to form the thioxoquinazoline core.
Morpholinyl Group Introduction: : Subsequent introduction of the morpholinyl group is achieved through nucleophilic substitution reactions.
Final Coupling: : The final step involves the coupling of the quinazoline intermediate with 2-phenylethylamine under conditions that favor amide bond formation, often utilizing coupling reagents like EDCI or HATU in the presence of a base like DIPEA.
Industrial Production Methods: Industrial production may leverage high-throughput techniques, optimizing yields and purity through controlled reaction conditions and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, potentially modifying the quinazoline core or the morpholinyl group.
Reduction: : Reduction reactions, using agents like lithium aluminum hydride, may target specific functional groups, though care must be taken to avoid over-reduction.
Substitution: : The aromatic regions of the molecule allow for substitution reactions, especially electrophilic aromatic substitution using reagents like chlorosulfonic acid.
Oxidation: : Potassium permanganate, hydrogen peroxide
Reduction: : Lithium aluminum hydride, sodium borohydride
Substitution: : Chlorosulfonic acid, bromine
Oxidation typically yields sulfoxides or sulfones.
Reduction may result in the formation of amines or alcohols.
Substitution leads to halogenated or sulfonated derivatives.
Scientific Research Applications
Medicinal Chemistry: : It serves as a lead compound in the development of novel therapeutic agents, particularly for cancer treatment due to its ability to inhibit key enzymes involved in cell proliferation.
Biology: : It is used to study cell signaling pathways and enzyme inhibition mechanisms.
Pharmacology: : Investigations into its pharmacokinetics and pharmacodynamics help in understanding its behavior in biological systems.
Industry: : It may find use as an intermediate in the synthesis of more complex pharmaceutical agents.
Mechanism of Action
The compound's mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, inhibiting or modulating their activity. Its quinazoline core often targets tyrosine kinases, crucial in signaling pathways that regulate cell growth and survival. The morpholinyl group enhances its binding affinity and specificity, while the thioxo group can participate in redox reactions, further influencing its biological activity.
Comparison with Similar Compounds
6-(6-morpholin-4-yl-4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-phenylethyl)hexanamide is unique due to its combined structural features that differentiate it from similar compounds such as:
Quinazoline derivatives: : These compounds often lack the morpholinyl or thioxo groups, resulting in different biological profiles.
Morpholinyl-containing compounds: : Typically do not possess the quinazoline scaffold, affecting their mechanism of action.
Thioxoquinazoline compounds: : These may not have the extended alkylamide chain, which can impact their solubility and bioavailability.
Similar compounds include:
4-anilinoquinazolines
Morpholinyl-sulfonyl ureas
Thioxoquinazoline derivatives
Properties
CAS No. |
689769-12-8 |
|---|---|
Molecular Formula |
C26H32N4O3S |
Molecular Weight |
480.63 |
IUPAC Name |
6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-phenylethyl)hexanamide |
InChI |
InChI=1S/C26H32N4O3S/c31-24(27-13-12-20-7-3-1-4-8-20)9-5-2-6-14-30-25(32)22-19-21(29-15-17-33-18-16-29)10-11-23(22)28-26(30)34/h1,3-4,7-8,10-11,19H,2,5-6,9,12-18H2,(H,27,31)(H,28,34) |
InChI Key |
FQNLPACCIITVRH-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CCCCCC(=O)NCCC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-fluoro-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2373632.png)
![1-[4-(dimethylamino)phenyl]-2H-tetrazole-5-thione](/img/structure/B2373634.png)






![2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2373643.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2373647.png)
![Rac-(4aR,7aS)-2,2-dimethyl-hexahydro-2H-furo[3,4-b]morpholine](/img/structure/B2373651.png)

